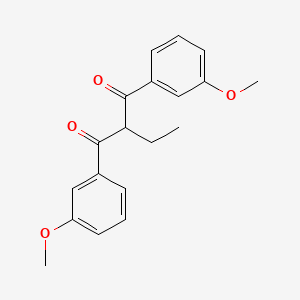
1-methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide, also known as MSDC-0160, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been shown to have a range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis Techniques and Utility in Compound Preparation
An efficient method for synthesizing dihydropyrazole from propargyl alcohol and N-sulfonylhydrazone, postulating N-sulfonyl allenamide as a key intermediate, highlights the compound's utility in preparing 3,3-diarylacrylonitrile. This approach underscores the compound's role in synthetic chemistry, facilitating diverse chemical transformations (Zhu et al., 2011).
Carbonic Anhydrase Inhibition
Research on metal complexes of heterocyclic sulfonamide demonstrated significant carbonic anhydrase inhibitory properties, suggesting potential therapeutic applications in conditions where inhibition of this enzyme is beneficial. These findings expand the compound's relevance in medicinal chemistry (Büyükkıdan et al., 2013).
Antimicrobial and Antiproliferative Activities
Novel pyrazole-sulfonamide derivatives have been identified with promising antimicrobial and antiproliferative activities against various cell lines, indicating the compound's potential as a scaffold for developing new therapeutic agents. Such research contributes to the discovery of novel drugs with improved efficacy and safety profiles (Mert et al., 2014; Mert et al., 2015).
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of a range of heterocyclic compounds, including pyrazoles and pyrimidines, demonstrating its versatility in organic synthesis. Such compounds have various applications, including in the development of materials, pharmaceuticals, and agrochemicals (Yokoyama et al., 1984).
properties
IUPAC Name |
1-methyl-N-(4-methylsulfonylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-15-8-7-11(14-15)12(16)13-9-3-5-10(6-4-9)19(2,17)18/h3-8H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVVTPUOFXRQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl}urea](/img/structure/B2659975.png)
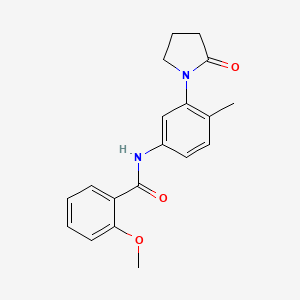
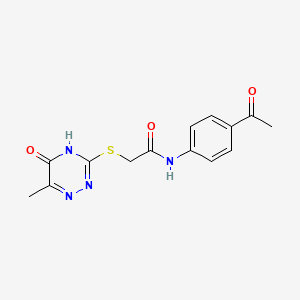

![N-(4-bromo-2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2659984.png)
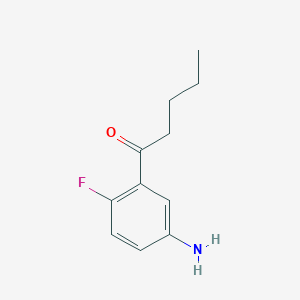
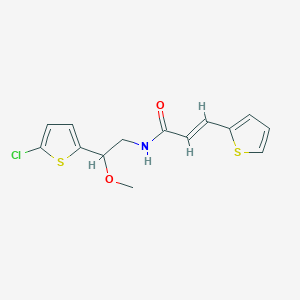
![7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2659988.png)
![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2659990.png)
amino}acetonitrile](/img/structure/B2659991.png)
![3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2659993.png)

